molecular formula C23H22ClN5O3S B1664949 Amuvatinib hydrochloride CAS No. 1055986-67-8

Amuvatinib hydrochloride

Katalognummer B1664949
CAS-Nummer: 1055986-67-8
Molekulargewicht: 484 g/mol
InChI-Schlüssel: IKQFRXPMBGQJGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amuvatinib hydrochloride is an oral, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .


Synthesis Analysis

The synthesis of Amuvatinib hydrochloride has been studied in several clinical trials . It was initially administered as dry-powder capsules (DPC) but showed low systemic exposure . To improve exposure, an alternative formulation with lipid-suspension capsules (LSC) was developed and tested . The LSC formulation resulted in approximately two-third-fold increased exposure (AUC) compared with the DPC formulation .


Molecular Structure Analysis

Amuvatinib hydrochloride has a molecular weight of 483.97 daltons . Its chemical formula is C23H22ClN5O3S . The IUPAC name for Amuvatinib hydrochloride is N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperazine-1-carbothioamide hydrochloride .


Chemical Reactions Analysis

Amuvatinib hydrochloride has been studied for its pharmacokinetics in several clinical trials . A high-fat meal administered with Amuvatinib DPC increased the rate and extent of absorption compared to the fasted state . The multiple-dose pharmacokinetics of the Amuvatinib LSC 300 mg administered every 8 hours exhibited improved accumulation compared with the 12-hour regimens .


Physical And Chemical Properties Analysis

Amuvatinib hydrochloride has a water solubility of 0.0741 mg/mL . Its logP values are 2.79 (ALOGPS) and 3.52 (Chemaxon) . The pKa values for the strongest acidic and basic are 14.11 and 1.37 respectively . It has a hydrogen acceptor count of 5 and a hydrogen donor count of 1 .

Wissenschaftliche Forschungsanwendungen

1. Use in Small Cell Lung Cancer (SCLC) Treatment

Amuvatinib hydrochloride has been evaluated for its potential in treating small cell lung cancer (SCLC). A study by Byers et al. (2017) explored the combination of amuvatinib with platinum-etoposide chemotherapy in platinum-refractory SCLC patients. The study observed partial responses and stable disease in some subjects, indicating a potential avenue for further research, particularly in SCLC patients with high c-Kit expression (Byers et al., 2017).

2. Targeting Glucose-Starved Tumor Cells

Marciano et al. (2020) researched the effects of amuvatinib derivatives on glucose-starved tumor cells. They found that one derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was effective against tumor cells under glucose starvation by inhibiting mitochondrial membrane potential. This suggests that amuvatinib derivatives could be a novel approach for treating glucose-starved tumors (Marciano et al., 2020).

3. Enhancing Kinase Inhibitor Activity in Lung Cancer

Brayford et al. (2022) investigated the co-activity between βIII-tubulin suppression and amuvatinib in non-small cell lung cancer (NSCLC). Their findings indicated that the activity of amuvatinib is enhanced by βIII-tubulin suppression, especially in NSCLC cell lines expressing the c-Met receptor tyrosine kinase. This study presents a potential therapeutic approach for difficult-to-treat lung carcinomas (Brayford et al., 2022).

Zukünftige Richtungen

Amuvatinib hydrochloride is being studied in cancer patients based on the improved exposure and similar safety profile to Amuvatinib DPC . A lipid-based formulation approach may be a useful tool for other low aqueous soluble compounds . Further investigation into single-agent Amuvatinib in refractory GIST is warranted due to a transient response observed in a refractory GIST patient .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S.ClH/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21;/h1-6,11,13H,7-10,12,14H2,(H,24,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQFRXPMBGQJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147206
Record name Amuvatinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amuvatinib hydrochloride

CAS RN

1055986-67-8
Record name Amuvatinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1055986678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amuvatinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMUVATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14L8O2K12B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amuvatinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Amuvatinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Amuvatinib hydrochloride
Reactant of Route 4
Amuvatinib hydrochloride
Reactant of Route 5
Amuvatinib hydrochloride
Reactant of Route 6
Amuvatinib hydrochloride

Citations

For This Compound
2
Citations
LA Byers, L Horn, J Ghandi, G Kloecker, T Owonikoko… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Background Amuvatinib (MP-470) is a multi-targeted kinase inhibitor with potent activity against c-Kit, synergistic with DNA-damaging agents. We evaluated amuvatinib in combination …
Number of citations: 14 www.ncbi.nlm.nih.gov
C Huang, X Ma, M Wang, H Cao - Current Drug Delivery, 2023 - ingentaconnect.com
Background: Molecular targeted therapies are the most important type of medical treatment for GIST, but the development of GIST drugs and their targets have not been summarized. …
Number of citations: 3 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.